molecular formula C12H11N3O B11993920 2-((4-Ethoxyanilino)methylene)malononitrile

2-((4-Ethoxyanilino)methylene)malononitrile

Cat. No.: B11993920
M. Wt: 213.23 g/mol
InChI Key: XFSLMHROPBYWQR-UHFFFAOYSA-N
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Description

2-((4-Ethoxyanilino)methylene)malononitrile is an organic compound with the molecular formula C12H11N3O It is a derivative of malononitrile and is characterized by the presence of an ethoxy group attached to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxyanilino)methylene)malononitrile typically involves the condensation reaction between 4-ethoxyaniline and malononitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Ethoxyaniline} + \text{Malononitrile} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxyanilino)methylene)malononitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethoxy and aniline groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((4-Ethoxyanilino)methylene)malononitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxyanilino)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules or other chemical species.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenyl)methylene)malononitrile
  • 2-((2,3-Dichloroanilino)methylene)malononitrile
  • 2-((2,4-Dimethylanilino)methylene)malononitrile

Uniqueness

2-((4-Ethoxyanilino)methylene)malononitrile is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy functionality is advantageous.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-[(4-ethoxyanilino)methylidene]propanedinitrile

InChI

InChI=1S/C12H11N3O/c1-2-16-12-5-3-11(4-6-12)15-9-10(7-13)8-14/h3-6,9,15H,2H2,1H3

InChI Key

XFSLMHROPBYWQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C#N

Origin of Product

United States

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